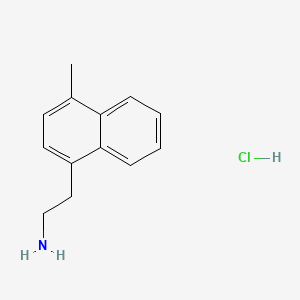

2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride

Description

2-(4-Methylnaphthalen-1-yl)ethan-1-amine hydrochloride is a naphthalene-derived ethylamine compound with a methyl substituent at the 4-position of the naphthalene ring. The ethylamine side chain is protonated as a hydrochloride salt, enhancing aqueous solubility for pharmacological applications.

Properties

Molecular Formula |

C13H16ClN |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

2-(4-methylnaphthalen-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C13H15N.ClH/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13;/h2-7H,8-9,14H2,1H3;1H |

InChI Key |

RPKNZUVUXQAEOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methylnaphthalene.

Bromination: 4-methylnaphthalene is brominated to form 1-bromo-4-methylnaphthalene.

Amination: The brominated compound undergoes a nucleophilic substitution reaction with ethylamine to form 2-(4-methylnaphthalen-1-yl)ethan-1-amine.

Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine reacts with alkyl/aryl halides or carbonyl-containing electrophiles:

Example: Coupling with 6-Chloropurine Riboside

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 2-(4-Methylnaphthalen-1-yl)ethan-1-amine hydrochloride + 6-chloropurine riboside | PrOH, 70°C, 8 h, TEA as base | N6-[1-(4-Methylnaphthalen-1-yl)ethyl]adenosine | 55% |

Mechanism : Nucleophilic aromatic substitution (SAr) at the purine’s C6 position, facilitated by the amine’s lone pair .

Schiff Base Formation

The amine reacts with aldehydes/ketones under mild acidic conditions:

| Aldehyde/Ketone | Conditions | Application |

|---|---|---|

| 4-Chloro-2,5-dimethoxybenzaldehyde | RT, MeOH, 12 h | Intermediate for bioactive imines |

Characterization : Schiff bases are confirmed via NMR (δ 8.4–8.5 ppm for imine protons) .

Acylation and Sulfonylation

The amine forms amides/sulfonamides with acyl chlorides or sulfonyl chlorides:

| Reagent | Conditions | Product Use |

|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C → RT | Prodrug derivatives for enhanced bioavailability |

Analytical Data :

Stability and Degradation

-

Hydrolytic Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH >8) via Hoffmann elimination .

Analytical Characterization

Scientific Research Applications

2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine transport and metabolism.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylnaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The naphthalene ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | logP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₆ClN | 221.73 | ~3.2 | 4-Methylnaphthalene |

| 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine HCl | C₁₃H₁₆ClNO | 237.73 | ~2.5 | 4-Methoxy |

| 2C-D (2,5-Dimethoxy-4-methylphenyl) HCl | C₁₁H₁₆ClNO₂ | 237.71 | ~1.8 | 2,5-Dimethoxy, 4-Methyl |

| 2-(1-Phenylcyclopropyl)ethan-1-amine HCl | C₁₁H₁₅ClN | 197.71 | ~2.9 | Cyclopropane |

*Predicted using fragment-based methods.

Biological Activity

2-(4-Methylnaphthalen-1-yl)ethan-1-amine hydrochloride, a compound characterized by its naphthalene moiety, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(4-Methylnaphthalen-1-yl)ethan-1-amine hydrochloride is . The presence of the naphthalene ring contributes to its lipophilicity, which can influence its interaction with biological membranes and receptors.

Research indicates that compounds with structures similar to 2-(4-Methylnaphthalen-1-yl)ethan-1-amine may interact with various biological pathways, particularly through modulation of G-protein-coupled receptors (GPCRs). For instance, naphthalene derivatives have been shown to influence signaling pathways associated with inflammation and cancer progression.

Key Pathways:

- cAMP Pathway : Activation of adenylate cyclase leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular responses including immune modulation and tumor microenvironment alterations .

- PI3K/AKT Pathway : This pathway is involved in cell survival and proliferation, suggesting that the compound might play a role in cancer cell dynamics .

Biological Activity

The biological activity of 2-(4-Methylnaphthalen-1-yl)ethan-1-amine hydrochloride can be summarized as follows:

| Activity | Effect | References |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Anti-inflammatory | Modulation of immune responses | |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Studies

Several studies have explored the effects of naphthalene derivatives on biological systems:

- Antitumor Activity : A study demonstrated that naphthalene derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through the activation of the cAMP pathway .

- Neuroprotective Effects : Research indicated that certain naphthalene derivatives could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Properties : Naphthalene derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways, thereby suggesting their utility in treating inflammatory diseases .

Q & A

Q. Basic

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of amine vapors.

- Waste Disposal : Segregate acidic waste (hydrochloride salt) and neutralize before disposal .

How can the compound’s potential as a kinase inhibitor be evaluated?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC values against target kinases (e.g., EGFR, Src) using fluorescence-based assays .

- Molecular Docking : Use Schrödinger or AutoDock to predict binding modes with kinase active sites .

- SAR Studies : Synthesize analogs (e.g., varying methyl or naphthyl groups) to refine activity .

What analytical methods assess stability under physiological conditions?

Q. Advanced

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-Dependent Studies : Evaluate solubility and ionizability in buffers (pH 1–10) .

- Thermal Analysis (DSC/TGA) : Identify melting points and thermal decomposition profiles .

How to troubleshoot low yields in reductive amination?

Q. Advanced

- Substrate Purity : Ensure 4-methyl-1-naphthaldehyde is free of oxidation by-products (validate via GC-MS) .

- Stoichiometry : Use excess methylamine (1.5–2 eq.) to drive the reaction .

- Workup Optimization : Extract unreacted aldehyde with dichloromethane before final purification .

What are the applications in material science?

Q. Advanced

- Fluorescent Probes : Functionalize the naphthyl group for optoelectronic materials .

- Coordination Chemistry : Explore metal complexes (e.g., with Cu) for catalytic applications .

How to validate batch-to-batch consistency in industrial production?

Q. Advanced

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Multivariate Analysis (MVA) : Use PCA or PLS models to correlate process parameters with product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.